Benzyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-pyrroline with benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:
Formation of 3-pyrroline: This can be achieved through the reduction of pyrrole or by other synthetic routes.
Reaction with Benzyl Chloroformate: 3-pyrroline is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrrolidine ring or other functional groups.
Substitution: The benzyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can lead to the formation of epoxides .
Scientific Research Applications
Benzyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on certain enzymes.
Prolinol: A derivative of pyrrolidine with distinct stereochemistry and biological profiles.
Uniqueness
Benzyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its benzyl group and pyrrolidine ring provide a versatile scaffold for the development of new compounds with potential therapeutic and industrial uses .
Properties
IUPAC Name |
benzyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-16(18-9-4-5-10-18)15-8-11-19(12-15)17(21)22-13-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMHKLTXLRBIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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